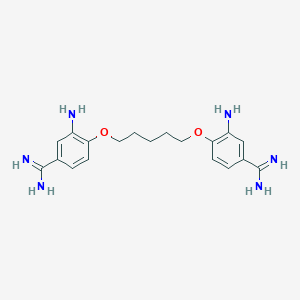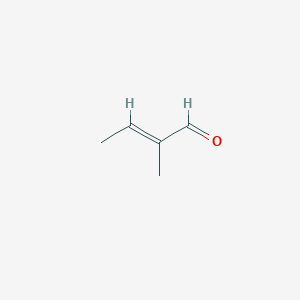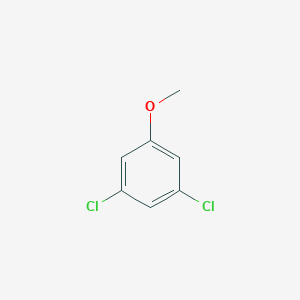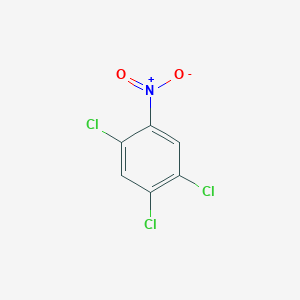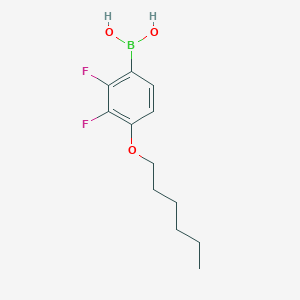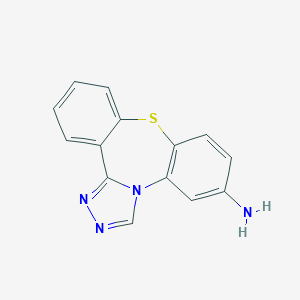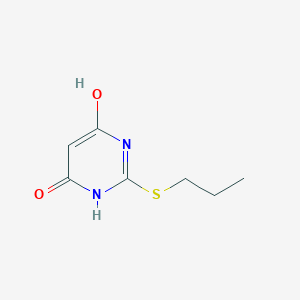
2-(Propylthio)pyrimidine-4,6-diol
Descripción general
Descripción
2-(Propylthio)pyrimidine-4,6-diol is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is used in the pharmaceutical industry as an intermediate in the production of certain drugs .
Synthesis Analysis
The synthesis of 2-(Propylthio)pyrimidine-4,6-diol involves several steps. One method involves the reaction of 5-nitrobenzotrifluoride with propylene oxide . Another method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent .Molecular Structure Analysis
The molecular structure of 2-(Propylthio)pyrimidine-4,6-diol consists of a pyrimidine ring substituted with a propylthio group at the 2-position and hydroxyl groups at the 4 and 6 positions .Aplicaciones Científicas De Investigación
Application in Pharmaceutical Synthesis
- Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used as an intermediate in the synthesis of Ticagrelor , a well-known dual ADP receptor inhibitor used in the treatment of arterial thrombosis . It’s also used in Ticagrelor impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Ticagrelor and its related formulations .
- Methods of Application or Experimental Procedures: The synthesis involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO 2” in water and acetonitrile mixture . The reaction was smooth and went to completion within 3–4 hours .
- . Each reaction stage was optimized independently to establish a scalable and plant-friendly process .
Application in ANDA Filing and Toxicity Study
- Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA . ANDA is a written request to the U.S. Food and Drug Administration (FDA) to manufacture and market a generic drug in the United States. It’s also used in the toxicity study of the respective drug formulation .
- Results or Outcomes: The results or outcomes of this application would be the successful filing of an ANDA with the FDA and the completion of a toxicity study for the respective drug formulation .
Application in Patent Processes
- Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is mentioned in patents related to the synthesis of Ticagrelor . The patents describe improved, commercially viable, and industrially advantageous processes for the preparation of a substantially pure Ticagrelor intermediate .
- Results or Outcomes: The results or outcomes of this application would be the successful filing and granting of a patent related to the synthesis of Ticagrelor .
Application in Safety Analysis
- Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used in safety analysis during the manufacturing of active pharmaceutical ingredients and their intermediates . This involves understanding the heat of reaction, kinetics, decomposition pattern of product mixture, addition pattern of reagents and reactants, mischarging of reactants and catalysts, agitation problems, proper temperature control, etc .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use case would depend on the specific requirements of the safety analysis. Typically, these would involve laboratory testing and data analysis to identify critical process parameters by assessing the hazardous factors associated with material, reaction and operation that bring safety to the product and personnel involved in the production .
- Results or Outcomes: The results or outcomes of this application would be the establishment of safe chemical processes for manufacturing of active pharmaceutical ingredients and their intermediates .
Application in Nitration Reaction
- Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used in nitration reaction . This involves the introduction of a nitro group into an organic chemical compound .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use case would depend on the specific requirements of the nitration reaction. Typically, these would involve laboratory testing and data analysis to demonstrate the efficiency and safety of the nitration reaction .
- Results or Outcomes: The results or outcomes of this application would be the successful completion of a nitration reaction with high efficiency and safety .
Safety And Hazards
The safety data sheet for 2-(Propylthio)pyrimidine-4,6-diol suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDANYQUROGPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395534 | |
| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylthio)pyrimidine-4,6-diol | |
CAS RN |
145783-12-6 | |
| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



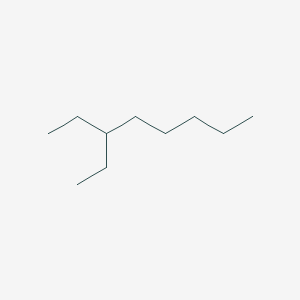
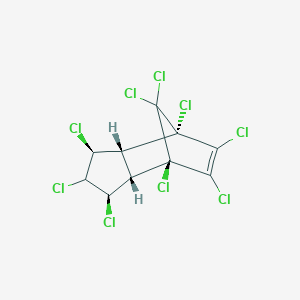
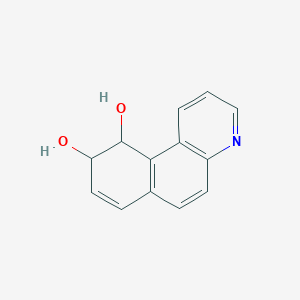

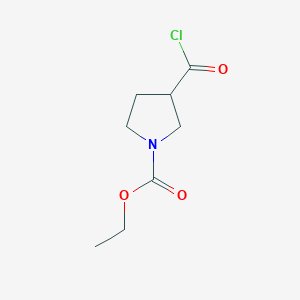
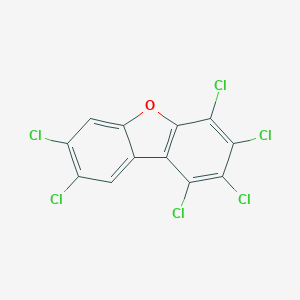
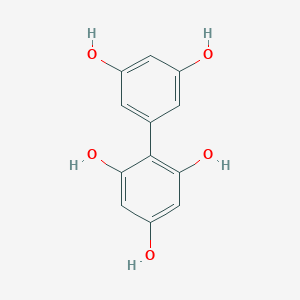
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
